1-Boc-3-(3,4-dimethylphenyl)pyrrolidine
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Overview
Description
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 3,4-dimethylphenyl group attached to the pyrrolidine ring .
Preparation Methods
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-(3,4-dimethylphenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Medicine: It serves as a building block for the development of potential therapeutic agents, including drugs targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3,4-dimethylphenyl)pyrrolidine involves its interaction with molecular targets and pathways in biological systems. The Boc group provides protection to the nitrogen atom, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The 3,4-dimethylphenyl group contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(dimethylamino)pyrrolidine: This compound features a dimethylamino group instead of a 3,4-dimethylphenyl group, resulting in different chemical properties and reactivity.
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound contains a piperidine ring and a bromo-substituted phenoxy group, leading to distinct applications and reactivity.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C17H25NO2 |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
tert-butyl 3-(3,4-dimethylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-12-6-7-14(10-13(12)2)15-8-9-18(11-15)16(19)20-17(3,4)5/h6-7,10,15H,8-9,11H2,1-5H3 |
InChI Key |
RNHLJFJQGXXGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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